molecular formula C7H9NO2 B8212324 1-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile

1-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile

Cat. No.: B8212324
M. Wt: 139.15 g/mol
InChI Key: ANUFVOUQNSGIJB-UHFFFAOYSA-N
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Description

1-(Hydroxymethyl)-2-oxabicyclo[211]hexane-4-carbonitrile is a unique bicyclic compound characterized by its rigid structure and the presence of a nitrile group This compound is part of the bicyclo[21

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile typically involves a [2+2] cycloaddition reaction. This reaction is facilitated by photochemistry, where an olefin and a nitrile-containing compound undergo cycloaddition to form the bicyclic structure . The reaction conditions often require the use of a mercury lamp and specialized glassware to achieve the desired product .

Industrial Production Methods: Industrial production of this compound may involve scaling up the photochemical cycloaddition process. due to the technical challenges associated with using mercury lamps, alternative methods such as catalytic approaches are being explored to improve scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed:

  • Oxidation of the hydroxymethyl group results in the formation of a carboxylic acid derivative.
  • Reduction of the nitrile group leads to the formation of an amine.
  • Substitution reactions yield various derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile exerts its effects involves its interaction with molecular targets through its functional groups. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, while the hydroxymethyl group can undergo various chemical modifications. These interactions and modifications enable the compound to engage in specific biochemical pathways and molecular processes .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c8-3-6-1-7(2-6,4-9)10-5-6/h9H,1-2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANUFVOUQNSGIJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(OC2)CO)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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